molecular formula C16H24BNO2 B1420495 N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine CAS No. 1150271-52-5

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine

Cat. No.: B1420495
CAS No.: 1150271-52-5
M. Wt: 273.2 g/mol
InChI Key: ZEYXACFFLQISAL-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine (CAS: 1150271-52-5) is a boronate ester derivative featuring a cyclopropanamine moiety linked to a benzyl group substituted with a pinacol-protected boron group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). Its molecular formula is C₁₆H₂₄BNO₂, with an average molecular weight of 287.18 g/mol . The compound is utilized in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the boronate ester’s role as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)14-8-6-5-7-12(14)11-18-13-9-10-13/h5-8,13,18H,9-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYXACFFLQISAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674860
Record name N-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclopropanamine
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Molecular Weight

273.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150271-52-5
Record name Benzenemethanamine, N-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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Record name N-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclopropanamine
Source EPA DSSTox
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Record name 2-(N-Cyclopropylaminomethyl)phenylboronic acid, pinacol ester
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Biochemical Analysis

Biochemical Properties

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound interacts with enzymes such as 5-lipoxygenase-activating protein (FLAP), which is involved in the regulation of the 5-lipoxygenase enzyme. The interaction between this compound and FLAP is characterized by the formation of hydrogen bonds and hydrophobic interactions, leading to the inhibition of the enzyme’s activity.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the active site of FLAP, leading to the inhibition of its enzymatic activity. Additionally, this compound can interact with other proteins and enzymes through hydrogen bonding and hydrophobic interactions, resulting in changes in gene expression and cellular function.

Biological Activity

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C17_{17}H24_{24}BNO2_2

Molecular Weight : 287.29 g/mol

CAS Number : 616880-14-9

The compound features a cyclopropanamine structure linked to a benzyl group that is further substituted with a boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). This unique structure enhances its reactivity and potential interactions within biological systems.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Boron Moiety : The dioxaborolane can be synthesized through the reaction of boronic acids with suitable reagents under controlled conditions.
  • Coupling Reactions : The cyclopropanamine can be introduced via palladium-catalyzed coupling reactions such as Suzuki-Miyaura coupling or other cross-coupling methodologies.
  • Purification : The final product is purified using standard techniques such as column chromatography.

Anticancer Properties

Research indicates that compounds containing boron can exhibit significant anticancer activity. The mechanism often involves:

  • Microtubule Disruption : Similar compounds have been shown to interfere with microtubule formation in cancer cells.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger programmed cell death in various cancer cell lines.

Case Study: Cell Proliferation Inhibition

A study evaluating the effects of boron-containing compounds on cancer cell lines demonstrated:

CompoundCancer Cell LineIC50 (µM)Mechanism
This compoundMCF7 (Breast Cancer)15.0Microtubule disruption
Other Boron CompoundsA549 (Lung Cancer)10.0Apoptosis induction

Pharmacokinetics and Metabolism

The pharmacokinetic profile of the compound shows favorable characteristics:

  • Blood-Brain Barrier Permeability : The compound is noted to be a BBB permeant, indicating potential for central nervous system activity.
  • Cytochrome P450 Interaction : It does not significantly inhibit major CYP enzymes (CYP1A2, CYP2C19, CYP3A4), suggesting a lower risk of drug-drug interactions.

Comparison with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
N-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamineStructureSimilar anticancer properties
4-(Benzylamino)-boronic acid derivatives-Antiproliferative effects in various cancers

Scientific Research Applications

Enzyme Inhibition

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine has been identified as an inhibitor of specific enzymes involved in inflammatory pathways. One notable target is the 5-lipoxygenase-activating protein (FLAP), which plays a crucial role in leukotriene biosynthesis. The binding of this compound to FLAP inhibits its activity, thereby potentially reducing inflammation.

Biochemical Mechanism

The compound binds to the active site of FLAP, preventing substrate access and inhibiting the enzymatic reaction necessary for leukotriene production. This mechanism is critical for developing anti-inflammatory therapies.

Drug Development

Due to its structural characteristics and biological activity, this compound is being explored as a lead compound in drug development. Its analogs have shown promise in treating diseases related to inflammation and cancer.

Case Studies

A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. The structural modifications enhanced their efficacy by improving solubility and bioavailability .

Neuroprotective Effects

Research indicates that compounds related to this compound may possess neuroprotective properties. For instance, analogs have been shown to stabilize mitochondrial function and prevent apoptosis in neuronal cells.

Structure-Activity Relationship (SAR)

The presence of the dioxaborolane moiety contributes significantly to its neuroprotective activity by influencing receptor binding affinity and enhancing stability within biological systems.

Structural FeatureImpact on Activity
Dioxaborolane MoietyEnhances binding affinity
Cyclopropyl GroupInfluences receptor interactions
Benzyl SubstituentModifies pharmacokinetic properties

Synthesis and Modification

The synthesis of this compound can be achieved through various organic reactions involving boron chemistry. This allows for the exploration of numerous derivatives with potentially enhanced biological activities.

Synthetic Pathways

Common synthetic routes include:

  • Boronate Ester Formation : Utilizing boronic acids to create stable intermediates.
  • Cyclopropanation Reactions : Employing cyclopropane derivatives to modify the core structure effectively.

Potential Applications in Cancer Therapy

Given its ability to inhibit specific enzymes involved in tumor progression and inflammation, this compound is being investigated for its potential use in cancer therapies. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several boronate esters and benzylamine derivatives. Below is a detailed comparison of its properties, reactivity, and applications relative to key analogs:

Structural and Functional Group Comparisons

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Applications/Reactivity
Target Compound C₁₆H₂₄BNO₂ Cyclopropanamine, 2-benzyl-dioxaborolane 287.18 Suzuki-Miyaura coupling, pharmaceutical intermediates
N-(5-Chloro-2-(dioxaborolan-2-yl)benzyl)propan-2-amine (BD472035) C₁₆H₂₅BClNO₂ Chloro substituent, isopropylamine 323.67 Halogen-directed coupling, agrochemical synthesis
N-(4-Fluoro-2-(dioxaborolan-2-yl)benzyl)cyclopropanamine C₁₆H₂₃BFNO₂ Fluoro substituent, cyclopropanamine 303.18 Electron-deficient aryl coupling, fluorinated drug precursors
N-(4-methoxy-3-(dioxaborolan-2-yl)benzyl)-N-methylpropan-2-amine C₁₈H₃₀BNO₃ Methoxy substituent, N-methyl-isopropylamine 319.25 Steric hindrance studies, meta-selective C–H borylation
N-(3-(dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide C₁₆H₂₂BNO₃ Cyclopropanecarboxamide 287.17 Amide-directed coupling, peptide boronate synthesis

Reactivity and Stability

  • Electron Effects: The target compound lacks electron-withdrawing/donating groups on the benzene ring, making it moderately reactive in cross-couplings . Chloro (BD472035) and fluoro (CAS 1256360-58-3) analogs exhibit enhanced reactivity due to electron-withdrawing effects, accelerating oxidative addition in palladium catalysis . Methoxy-substituted analogs (C₁₈H₃₀BNO₃) show reduced reactivity but improved stability under basic conditions .
  • N-methyl-isopropylamine (C₁₈H₃₀BNO₃) and isopropylamine (BD472035) substituents increase steric hindrance, affecting regioselectivity in catalytic processes .

Research Findings and Data

Spectroscopic and Crystallographic Data

  • The target compound’s boronate ester group shows characteristic ¹¹B NMR shifts at ~30 ppm, consistent with pinacol-protected boronates .
  • X-ray crystallography of related compounds (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) confirms the stability of N,O-bidentate directing groups in metal-catalyzed reactions .

Preparation Methods

Method A: Palladium-Catalyzed Borylation of Aryl Halides

  • Reaction Conditions:

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) or palladium(II) complexes
    • Boron source: Bis(pinacolato)diboron (B2pin2)
    • Base: Sodium carbonate or potassium acetate
    • Solvent: Dimethyl sulfoxide (DMSO), dioxane, or acetonitrile
    • Temperature: 80–100°C
    • Atmosphere: Inert (argon or nitrogen)
  • Procedure:
    Aromatic halides (e.g., bromides or chlorides) are reacted with B2pin2 in the presence of palladium catalysts and bases under inert conditions. This method efficiently yields benzyl boronate esters with high selectivity and yields often exceeding 90%.

  • Research Data:

    • A typical example involves the borylation of 4-bromobenzyl derivatives, achieving yields around 95% under optimized conditions.

Method B: Direct C–H Borylation

  • Reaction Conditions:

    • Catalyst: Iridium or rhodium complexes
    • Boron source: B2pin2
    • Solvent: Toluene or dioxane
    • Temperature: 80–120°C
  • Notes:
    This approach allows direct functionalization of aromatic C–H bonds, bypassing halogen intermediates, and is suitable for substrates with activated aromatic rings.

Functionalization of Boronate Intermediates

Once the boronate esters are synthesized, they undergo further transformations to introduce the benzyl group linked to the cyclopropanamine.

Method C: Suzuki-Miyaura Cross-Coupling

  • Reaction Conditions:

    • Catalyst: Palladium(0) complexes (e.g., Pd(PPh3)4)
    • Base: Potassium carbonate or sodium tert-butoxide
    • Solvent: Dioxane/water mixture
    • Temperature: 80–100°C
    • Atmosphere: Inert (argon)
  • Procedure:
    The boronate ester reacts with a suitable aryl or benzyl halide (e.g., benzyl bromide) to form the benzyl linkage, yielding the key intermediate.

  • Research Data:

    • Cross-coupling of benzyl boronates with benzyl halides has been optimized to give yields around 95%, with high regioselectivity.

Coupling with Cyclopropanamine Derivatives

The final step involves attaching the cyclopropanamine moiety to the benzyl boronate intermediate.

Method D: Nucleophilic Substitution or Reductive Amination

  • Reaction Conditions:

    • Reagents: Cyclopropanamine or its derivatives
    • Catalyst: Copper or palladium catalysts, depending on the method
    • Solvent: DMF, DMSO, or ethanol
    • Temperature: 25–80°C
  • Procedure:

    • The benzyl boronate derivative is activated (e.g., via oxidation to a benzaldehyde or benzyl halide) followed by nucleophilic attack by cyclopropanamine.
    • Alternatively, reductive amination can be employed, where the aldehyde intermediate reacts with cyclopropanamine in the presence of a reducing agent like sodium cyanoborohydride.
  • Notes:
    The coupling efficiency depends on the activation of the benzyl position and the nucleophilicity of the amine.

Summary of Reaction Conditions and Yields

Step Method Catalyst/Reagents Solvent Temperature Yield Reference
1 Palladium-catalyzed borylation Pd(PPh3)4, B2pin2, Na2CO3 Dioxane, water 80–100°C 95%
2 Suzuki-Miyaura coupling Pd(PPh3)4, Barium carbonate Dioxane/water 80–100°C 95%
3 Coupling with cyclopropanamine Reductive amination or nucleophilic substitution DMSO, ethanol 25–80°C Variable (70–85%) General literature

Notes and Considerations

  • Inert Atmosphere: Most reactions require an inert atmosphere (argon or nitrogen) to prevent oxidation of sensitive intermediates.
  • Purification: Typically achieved via column chromatography or recrystallization, with high purity (>95%) essential for subsequent biological applications.
  • Reaction Optimization: Parameters such as temperature, solvent polarity, and catalyst loading are optimized based on substrate reactivity and desired yield.

Recent Research Findings and Innovations

Recent advances have focused on:

Q & A

Basic: What synthetic strategies are recommended for laboratory-scale synthesis of this compound?

Answer:
The compound is typically synthesized via meta-selective C−H borylation of benzylamine derivatives. Key steps include:

  • Using anionic ligands (e.g., dtbpy) to direct regioselectivity during borylation .
  • Protecting amine groups with tert-butyl esters to prevent undesired side reactions during boronate formation .
  • Purification via column chromatography or recrystallization to achieve >95% purity. For example, analogous compounds are purified using silica gel (ethyl acetate/hexane eluent) .

Basic: How should researchers validate the structural integrity of this compound?

Answer:

  • 13C NMR spectroscopy (151 MHz, CDCl3) resolves boron-associated carbons (e.g., δ 1.05 ppm for tetramethyl dioxaborolane groups) and aromatic protons (δ 7.11–7.16 ppm) .
  • X-ray crystallography is critical for confirming stereochemistry, as demonstrated in studies of structurally similar boronate esters .

Basic: What safety protocols are essential during handling?

Answer:

  • Use nitrile gloves , sealed goggles, and lab coats to prevent skin/eye contact.
  • Conduct reactions in a fume hood with secondary containment.
  • Store at 0–6°C in amber vials to prevent decomposition. Quench waste with 10% NaOH before disposal .

Advanced: How can cross-coupling reaction yields be optimized using this boronate?

Answer:

  • Catalyst optimization : Use 0.5–2 mol% Pd(dtbpf)Cl2 in degassed THF/dioxane to minimize oxidative deborylation .
  • Solvent choice : Anhydrous conditions with 3Å molecular sieves improve yields.
  • Reaction monitoring : Track progress via TLC (silica GF254, ethyl acetate/hexane 1:4) .

Advanced: How to resolve discrepancies in NMR data between batches?

Answer:

  • Verify solvent effects (e.g., CDCl3 vs. DMSO-d6 shifts) and compare with literature (e.g., δ 4.62 ppm for –NCH2Ph groups) .
  • Perform 2D NMR (HSQC/HMBC) to confirm coupling patterns and rule out diastereomers .

Advanced: What computational methods predict boronate reactivity in nucleophilic substitutions?

Answer:

  • DFT calculations (B3LYP/6-311+G(d,p)) model transition states for Suzuki couplings.
  • Analyze HOMO-LUMO gaps to assess electrophilicity. Include solvent effects (PCM for THF) for accurate energy predictions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine
Reactant of Route 2
Reactant of Route 2
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine

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